molecular formula C23H16O B14450878 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one CAS No. 78072-27-2

1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one

Cat. No.: B14450878
CAS No.: 78072-27-2
M. Wt: 308.4 g/mol
InChI Key: UXNWVQWJMUWNFW-UHFFFAOYSA-N
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Description

1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a heptatrienone backbone with ethynylphenyl groups attached at the 1 and 7 positions, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Heptatrienone Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.

    Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the ethynyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive functional groups.

Mechanism of Action

The mechanism by which 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one exerts its effects depends on its specific application. In general, the compound’s ethynyl and phenyl groups allow it to participate in various chemical reactions and interactions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The conjugated system of the compound also enables it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:

    1,7-Bis(4-methoxyphenyl)-1,4,6-heptatrien-3-one: Another derivative with potential pharmacological applications.

Uniqueness

1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential for forming complex structures. This sets it apart from other similar compounds, such as curcumin, which lack these reactive ethynyl groups and thus have different chemical and biological properties.

Properties

CAS No.

78072-27-2

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

1,7-bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C23H16O/c1-3-19-11-5-7-13-21(19)14-9-10-16-23(24)18-17-22-15-8-6-12-20(22)4-2/h1-2,5-18H

InChI Key

UXNWVQWJMUWNFW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=CC=CC(=O)C=CC2=CC=CC=C2C#C

Origin of Product

United States

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